

Intracellular phosphorylation of β-d-N4-Hydroxycytidine (NHC)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NHC-triphosphate tetrasodium	
Cat. No.:	B11929701	Get Quote

An In-depth Technical Guide on the Intracellular Phosphorylation of β -d-N4-Hydroxycytidine (NHC)

Introduction

β-d-N4-Hydroxycytidine (NHC), also known as EIDD-1931, is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2.[1] [2][3][4] It is the active metabolite of the orally bioavailable prodrug molnupiravir (EIDD-2801 or MK-4482).[1][2][5][6] Following oral administration, molnupiravir is rapidly and extensively hydrolyzed to NHC, which is the primary form found in systemic circulation.[1][2][7][8] The antiviral efficacy of NHC is entirely dependent on its intracellular conversion to the pharmacologically active form, NHC-triphosphate (NHC-TP).[1][2][6] This conversion is a critical multi-step process mediated by host cellular kinases.[7][8][9]

This technical guide provides a comprehensive overview of the intracellular phosphorylation of NHC, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathway and analytical workflows. This document is intended for researchers, scientists, and drug development professionals working on antiviral therapies.

Metabolic Activation Pathway

The intracellular activation of NHC is a sequential three-step phosphorylation cascade catalyzed by host cell enzymes.[9] This process converts the inactive nucleoside analog into its active 5'-triphosphate form.

- Monophosphorylation: NHC is first phosphorylated to NHC-monophosphate (NHC-MP).
- Diphosphorylation: NHC-MP is subsequently converted to NHC-diphosphate (NHC-DP).
- Triphosphorylation: Finally, NHC-DP is phosphorylated to the active antiviral agent, NHC-triphosphate (NHC-TP).[9]

Once formed, NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[1][2] Its incorporation into the nascent viral RNA leads to an accumulation of mutations, a process known as lethal mutagenesis, which ultimately inhibits viral replication and propagation.[2][6][10]

Data Presentation: Pharmacokinetics and Intracellular Concentrations

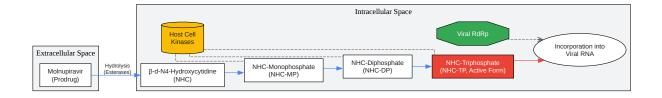
The following tables summarize key quantitative data related to the pharmacokinetics of NHC and the intracellular concentrations of its phosphorylated metabolites from various studies.

Table 1: Pharmacokinetic Parameters of NHC and NHC-TP in Healthy Participants

Parameter	NHC (Plasma)	NHC-TP (PBMCs)	Source
Time to Max. Concentration (Tmax)	1.50 - 1.98 hours	~4.00 - 8.06 hours	[5]
Effective Half-life (t½)	3.3 hours	Not Reported	[1][2]
Apparent Terminal Half-life (t½)	20.6 hours	~13.60 - 18.04 hours	[1][5]

| Accumulation Ratio (AUC0-12) | Minimal (<1.2) | ~2.10 - 2.65 |[5] |

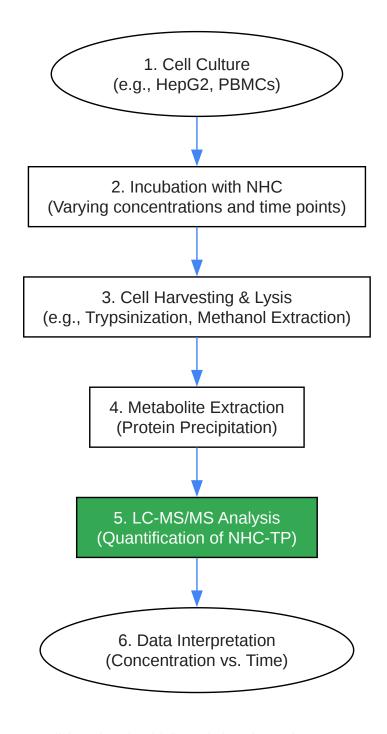
Table 2: Intracellular Concentrations of NHC Metabolites in Various Cell Lines Cells were incubated with a specified concentration of radiolabeled NHC for a defined period.



Cell Line	Incubation Conditions	NHC-TP (pmol/10 ⁶ cells)	CTP (pmol/10 ⁶ cells)	UTP (pmol/10 ⁶ cells)	Source
Clone A (HCV Replicon)	10 µM NHC for 4h	41.7 ± 11.7	12.6 ± 1.3	7.2 ± 6.1	[11]
Huh-7	10 μM NHC for 4h	48.3 ± 14.3	18.7 ± 4.2	78.7 ± 15.3	[11]
HepG2	10 μM NHC for 4h	72.4 ± 30.3	10.5 ± 0.8	36.2 ± 5.6	[11]
Primary Human Hepatocytes	10 μM NHC for 4h	7.8 ± 0.5	Not Reported	Not Reported	[11]
HepG2	20 μM NHC for 6h	732.7 ± 2.9	Not Reported	Not Reported	[12]

| CEM | 10 μM NHC for 1h | 158.4 \pm 14.5 | Not Reported | Not Reported |[12] |

Signaling Pathways and Experimental Workflows


The following diagrams illustrate the metabolic activation of NHC and a typical workflow for its quantification.

Click to download full resolution via product page

Caption: Intracellular metabolic activation pathway of Molnupiravir to NHC-TP.

Click to download full resolution via product page

Caption: Experimental workflow for quantifying intracellular NHC-TP.

Experimental Protocols

Protocol 1: Quantification of Intracellular NHC-Triphosphate (NHC-TP) in Peripheral Blood Mononuclear

Cells (PBMCs)

This protocol is a representative method based on procedures described for quantifying NHC metabolites.[12][13]

Objective: To quantify the intracellular concentration of NHC-TP in PBMCs following exposure to NHC.

Materials:

- Ficoll-Paque for PBMC isolation
- RPMI-1640 cell culture medium
- Fetal Bovine Serum (FBS)
- β-d-N4-Hydroxycytidine (NHC)
- Methanol (ice-cold, 70%)
- Internal Standard: β-d-N4-hydroxycytidine-triphosphate-¹³C₅ (NHCtp-IS)[13]
- Phosphate-buffered saline (PBS)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Methodology:

- PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard procedures.
- Cell Culture and Treatment: Resuspend isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS. Seed the cells at a density of 1x10⁶ cells/mL. Add NHC to the desired final concentration (e.g., 10 μM) and incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a 5% CO₂ incubator.
- Cell Harvesting and Lysis:
 - At each time point, harvest the cells by centrifugation.

- Wash the cell pellet twice with ice-cold PBS to remove extracellular NHC.
- Count the cells to ensure accurate normalization.
- \circ Lyse the cells by adding 500 μ L of ice-cold 70% methanol containing the internal standard (NHCtp-IS). Vortex vigorously.

Metabolite Extraction:

- Incubate the lysate on ice for 30 minutes to allow for protein precipitation.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- Carefully collect the supernatant containing the intracellular metabolites.
- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

Sample Analysis:

- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
- Inject the sample into the LC-MS/MS system. Separation is typically achieved using a reverse-phase column with an ion-pairing agent.[11]
- Quantify NHC-TP by monitoring specific precursor-to-product ion transitions using multiple reaction monitoring (MRM) mode.
- Data Calculation: Construct a calibration curve using known concentrations of NHC-TP.
 Calculate the intracellular concentration of NHC-TP in the samples, normalize to the cell count, and express the result as pmol/10⁶ cells.[12][13]

Protocol 2: General In Vitro Kinase Assay for NHC Phosphorylation

This protocol provides a general framework for assessing the ability of a specific kinase to phosphorylate NHC.

Objective: To determine if a purified kinase can catalyze the phosphorylation of NHC in vitro.

Materials:

- Purified recombinant kinase of interest (e.g., a candidate nucleoside kinase)
- β-d-N4-Hydroxycytidine (NHC)
- [y-32P]ATP (for radiometric detection) or unlabeled ATP (for LC-MS detection)
- Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
- Stop solution (e.g., EDTA)
- Thin-layer chromatography (TLC) plates or HPLC system

Methodology:

- Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. The final volume is typically 25-50 μL.
 - Kinase Buffer (1X final concentration)
 - Purified Kinase (predetermined amount)
 - NHC (substrate, e.g., 10-100 μM)
 - ATP (either [y-32P]ATP for radioactivity detection or cold ATP for mass spectrometry)
- Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at the
 optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 30-60
 minutes).
- Reaction Termination: Stop the reaction by adding an appropriate stop solution, such as EDTA, which chelates Mg²⁺ ions required for kinase activity.
- Product Detection and Analysis:

- Radiometric Method: Spot a small aliquot of the reaction mixture onto a TLC plate.
 Separate the unreacted [y-32P]ATP from the phosphorylated product (NHC-MP) using an appropriate solvent system. Visualize the radiolabeled spots by autoradiography and quantify using a phosphorimager.
- LC-MS Method: Analyze the reaction mixture using LC-MS to detect the formation of NHCmonophosphate by monitoring its specific mass-to-charge ratio.
- Controls: Include necessary controls in the experiment:
 - No Kinase Control: To ensure phosphorylation is enzyme-dependent.
 - No Substrate (NHC) Control: To check for kinase autophosphorylation.
 - No ATP Control: To confirm ATP is the phosphate donor.

By identifying the formation of NHC-MP, this assay confirms the ability of the tested kinase to perform the first and often rate-limiting step in the activation pathway of NHC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Molnupiravir: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-d-N4-Hydroxycytidine | Cell Signaling Technology [cellsignal.com]
- 5. Assessment of pharmacokinetics, safety, and tolerability following twice-daily administration of molnupiravir for 10 days in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of ß-d-N4-Hydroxycytidine, the Parent Nucleoside of Prodrug Molnupiravir, in Nonplasma Compartments of Patients With Severe Acute Respiratory Syndrome Coronavirus 2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of the Anti-Hepatitis C Virus Nucleoside β-d-N4-Hydroxycytidine in Different Liver Cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Intracellular phosphorylation of β-d-N4-Hydroxycytidine (NHC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929701#intracellular-phosphorylation-of-d-n4-hydroxycytidine-nhc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com